molecular formula C18H24O2Si B3067716 2-(t-Butyldiphenylsilanyloxy)Ethanol CAS No. 138499-16-8

2-(t-Butyldiphenylsilanyloxy)Ethanol

Cat. No. B3067716
M. Wt: 300.5 g/mol
InChI Key: XIDWGTFDBMALGG-UHFFFAOYSA-N
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Patent
US09434690B2

Procedure details

10.0 g (36.4 mmol) of chloro-tert-butyl(diphenyl)silane dissolved in 88 ml of tetrahydrofuran were added dropwise over a period of 6 h to a solution of 10.1 ml (182 mmol) of 1,2-ethanediol and 2.97 g (43.7 mmol) of imidazole in 12 ml of tetrahydrofuran, and the mixture was then stirred further at RT overnight. The solvent was removed under reduced pressure and the residue was purified by flash chromatography (340 g silica cartridge, 100 ml/min, cyclohexane/ethyl acetate gradient). Yield: 8.34 g (76% of theory)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Si:2]([C:15]([CH3:18])([CH3:17])[CH3:16])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:19]([OH:22])[CH2:20][OH:21].N1C=CN=C1>O1CCCC1>[Si:2]([O:21][CH2:20][CH2:19][OH:22])([C:15]([CH3:18])([CH3:17])[CH3:16])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C
Name
Quantity
88 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
2.97 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred further at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (340 g silica cartridge, 100 ml/min, cyclohexane/ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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